4-((5-Nitro-1H-indol-3-yl)methyl)morpholine

描述

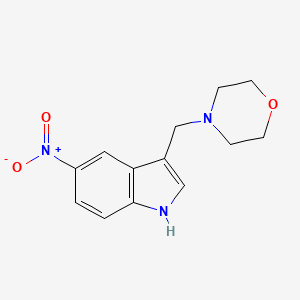

4-((5-Nitro-1H-indol-3-yl)methyl)morpholine (CAS: N/A; synonyms: 3-(Morpholinomethyl)-5-nitroindole, 5-Nitro-3-(morpholinomethyl)indole) is a synthetic indole derivative featuring a morpholine moiety attached via a methylene bridge at the indole’s 3-position and a nitro group at the 5-position (Fig. 1). The compound is of interest in medicinal chemistry due to the electron-withdrawing nitro group, which may enhance binding interactions in biological systems, and the morpholine ring, which often improves solubility and bioavailability .

属性

IUPAC Name |

4-[(5-nitro-1H-indol-3-yl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c17-16(18)11-1-2-13-12(7-11)10(8-14-13)9-15-3-5-19-6-4-15/h1-2,7-8,14H,3-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINZZROYNSDZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187734 | |

| Record name | Indole, 3-(morpholinomethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3414-70-8 | |

| Record name | 3-(4-Morpholinylmethyl)-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3414-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 3-(morpholinomethyl)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-(morpholinomethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine typically involves the reaction of 5-nitroindole with formaldehyde and morpholine. The reaction is carried out under acidic conditions to facilitate the formation of the methylene bridge between the indole and morpholine rings. The general reaction scheme is as follows:

Starting Materials: 5-nitroindole, formaldehyde, morpholine.

Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.

Procedure: The 5-nitroindole is first reacted with formaldehyde to form an intermediate, which then reacts with morpholine to yield the final product.

Industrial Production Methods

Industrial production of 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix and react the starting materials.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Quality Control: Analytical methods like HPLC and NMR are employed to ensure the quality and consistency of the product.

化学反应分析

Types of Reactions

4-((5-Nitro-1H-indol-3-yl)methyl)morpholine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products

Reduction: 4-((5-Amino-1H-indol-3-yl)methyl)morpholine.

Halogenation: 4-((5-Halo-1H-indol-3-yl)methyl)morpholine.

Nitration: 4-((5,7-Dinitro-1H-indol-3-yl)methyl)morpholine.

科学研究应用

Anticancer Activity

Research has highlighted the potential of 4-((5-nitro-1H-indol-3-yl)methyl)morpholine as an anticancer agent. Its mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, a study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells, with IC50 values indicating potent activity.

Antimicrobial Properties

The compound has also shown promising antimicrobial properties. In vitro studies indicated that it possesses activity against both gram-positive and gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values were found to be competitive with established antibiotics.

G Protein-Coupled Receptor Modulation

4-((5-Nitro-1H-indol-3-yl)methyl)morpholine has been investigated for its role as an allosteric modulator of G protein-coupled receptors (GPCRs). These receptors are crucial targets for drug development due to their involvement in numerous physiological processes and diseases. Studies have indicated that this compound can enhance the activity of specific GPCRs related to central nervous system disorders, potentially leading to new therapeutic strategies.

Cognitive Enhancement

In animal models, the compound has been associated with cognitive enhancement effects, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer’s disease. Behavioral tests indicated improvements in memory and learning capabilities when administered to mice subjected to cognitive impairment models.

Synthesis and Evaluation

A significant body of research has focused on the synthesis of 4-((5-nitro-1H-indol-3-yl)methyl)morpholine derivatives to enhance its pharmacological properties. For example, modifications in the morpholine ring have led to compounds with improved potency and selectivity for targeted biological pathways.

Clinical Implications

The clinical implications of this compound are being explored in various trials aimed at understanding its safety and efficacy in humans. Early-phase studies have shown encouraging results, particularly in oncology settings where it may serve as a novel treatment option alongside traditional therapies.

作用机制

The mechanism of action of 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may inhibit certain signaling pathways involved in cell proliferation and inflammation, contributing to its potential therapeutic effects.

相似化合物的比较

Substituent Effects on the Indole Ring

The biological and physicochemical properties of indole derivatives are highly dependent on substituent type and position. Key analogues include:

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine | NO₂ (5) | C₁₃H₁₅N₃O₃ | 261.28 | Nitro group enhances polarity |

| 4-((6-Bromo-1H-indol-3-yl)methyl)morpholine | Br (6) | C₁₃H₁₅BrN₂O | 295.18 | Bromo group increases lipophilicity |

| 4-(5-Bromo-1H-indol-3-ylmethyl)morpholine | Br (5) | C₁₃H₁₅BrN₂O | 295.18 | Positional isomer of 6-Bromo |

| 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) | Cl (7) | C₁₉H₁₄ClN₃ | 345.09 | Chloro substitution; dual indole scaffold |

Key Observations :

Comparison with Analogues :

Physicochemical and Formulation Properties

- Solubility: The morpholine ring enhances water solubility compared to non-polar substituents (e.g., bromo). However, the nitro group may reduce logP values relative to halogenated analogues .

- Stability in Formulations : Similar to 4-((5-decylthio-triazolyl)methyl)morpholine (), the target compound may form stable suspensions in lipid-based formulations without chemical interactions, as nitro groups are less reactive toward nucleophilic oils .

生物活性

The compound 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine is a morpholine derivative that has garnered interest due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure

The chemical structure of 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine consists of an indole moiety substituted at the 5-position with a nitro group, linked to a morpholine ring. This unique structure is believed to contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds similar to 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine exhibit significant antimicrobial properties. For instance, studies on related indole derivatives have shown promising results against various pathogens, including Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| 4a | 0.22 | 0.25 | Bactericidal |

| 5a | 0.30 | 0.35 | Bactericidal |

| 7b | 0.15 | 0.20 | Bactericidal |

These values suggest that the compound could be effective against resistant strains when further developed .

2. Anti-inflammatory Activity

The anti-inflammatory potential of compounds with similar structures has been supported by various studies. For example, a related compound showed efficacy in inhibiting the release of inflammatory cytokines such as IL-6 and TNF-α in LPS-induced models.

Case Study:

In vivo studies demonstrated that administration of a compound structurally related to 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine significantly reduced the expression of inducible nitric oxide synthase (iNOS) and other inflammatory markers in lung tissue, indicating its protective role against acute lung injury (ALI) .

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly regarding α-glucosidase, which plays a crucial role in glucose metabolism. Related morpholine derivatives have shown competitive inhibition with IC50 values significantly lower than standard drugs like acarbose.

| Compound | IC50 (µM) | Comparison Drug IC50 (µM) |

|---|---|---|

| 5d | 15 | Acarbose: 58.8 |

| 5f | 19 | Acarbose: 58.8 |

This suggests that the compound may be beneficial for glycemic control in diabetic patients .

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds are multifaceted:

- Antimicrobial Mechanism: The antimicrobial action is thought to involve disruption of bacterial cell walls and inhibition of critical metabolic pathways.

- Anti-inflammatory Mechanism: The anti-inflammatory effects are primarily mediated through the inhibition of MAPK signaling pathways, which are crucial for cytokine release during inflammatory responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。